
(meso-Tetraphenylporphyrinato)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (meso-Tetraphenylporphyrinato)palladium typically involves the reaction of tetraphenylporphyrin (H2TPP) with a palladium salt, such as palladium(II) acetate or palladium(II) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethylformamide (DMF) under reflux conditions. For example, H2TPP and palladium(II) acetate can be refluxed in chloroform at 90°C for 12 hours under an inert atmosphere to yield the desired complex .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production .
化学反应分析
Types of Reactions: (meso-Tetraphenylporphyrinato)palladium undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, such as the Wacker-type oxidation of alkenes to ketones.
Reduction: The compound can participate in reduction reactions, often facilitated by the palladium center.
Substitution: Ligand substitution reactions are common, where the axial ligands on the palladium can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or benzoquinone as oxidants, often in the presence of co-catalysts like phenylsilane.
Reduction: Hydrogen gas or hydride donors in the presence of suitable solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ketones are commonly formed, while in substitution reactions, the products vary based on the substituents introduced .
科学研究应用
(meso-Tetraphenylporphyrinato)palladium has a wide range of applications in scientific research:
作用机制
The mechanism by which (meso-Tetraphenylporphyrinato)palladium exerts its effects involves the central palladium ion facilitating various chemical transformations. In catalytic processes, the palladium center undergoes cycles of oxidation and reduction, enabling the activation of substrates and the formation of products. In biological applications, the compound can interact with cellular components, such as DNA, leading to cytotoxic effects through mechanisms like oxidative stress .
相似化合物的比较
(meso-Tetraphenylporphyrinato)platinum: Similar in structure but with a platinum center, often used in similar catalytic and therapeutic applications.
(meso-Tetraphenylporphyrinato)iron: Used as a catalyst in oxidation reactions, particularly in biomimetic systems.
(meso-Tetraphenylporphyrinato)copper: Known for its catalytic properties in oxidation and coupling reactions.
Uniqueness: (meso-Tetraphenylporphyrinato)palladium is unique due to the specific reactivity and catalytic properties imparted by the palladium center. It offers distinct advantages in certain oxidation and coupling reactions compared to its analogs with different metal centers .
属性
分子式 |
C44H28N4Pd |
|---|---|
分子量 |
719.1 g/mol |
IUPAC 名称 |
palladium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI 键 |
XKZUJMVAIVMVLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


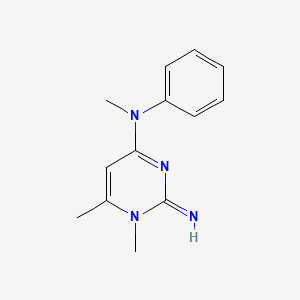
![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
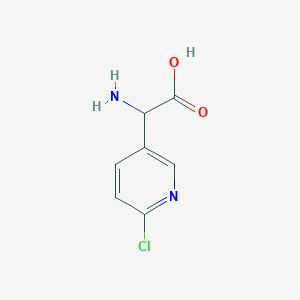
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
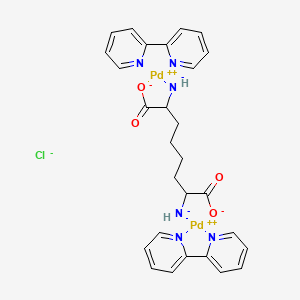
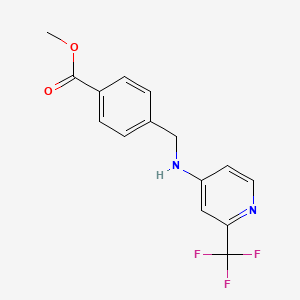
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

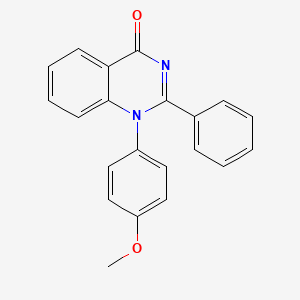

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
